molecular formula C7H6BrN3S B2869296 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1370007-54-7

7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B2869296
CAS No.: 1370007-54-7
M. Wt: 244.11
InChI Key: FNVWNYDVMCWRQD-UHFFFAOYSA-N
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Description

7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that contains a pyrrolo[2,1-f][1,2,4]triazine core structure. This compound is characterized by the presence of a bromine atom at the 7th position and a methylthio group at the 4th position.

Mechanism of Action

Target of Action

The primary targets of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine are kinases , which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules . In particular, this compound has been found to interact with the fibroblast growth factor receptors (FGFR) , a family of tyrosine receptor kinases .

Mode of Action

This compound acts by inhibiting the activity of its target kinases . By binding to these enzymes, it prevents them from catalyzing the phosphorylation of other proteins, thereby disrupting the signaling pathways that they regulate .

Biochemical Pathways

The inhibition of kinase activity by this compound affects multiple biochemical pathways. For instance, FGFRs regulate the fundamental process of cell development . Therefore, the inhibition of these receptors can disrupt normal cell growth and division, potentially leading to the death of cancer cells .

Pharmacokinetics

It’s known that the compound is a white to yellow solid, with a molecular weight of 24411, and it should be stored at 2-8°C .

Result of Action

The result of the action of this compound is the disruption of normal cell signaling pathways, which can lead to the death of cancer cells . This makes it a promising candidate for use in targeted cancer therapies .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . .

Preparation Methods

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The bromine atom at the 7th position and the methylthio group at the 4th position contribute to its enhanced reactivity and binding affinity compared to other similar compounds .

Properties

IUPAC Name

7-bromo-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-12-7-5-2-3-6(8)11(5)10-4-9-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVWNYDVMCWRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NN2C1=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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